Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core, substituted with chloro and fluoro groups on the phenyl ring, and an amino group linked to a pyrimidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxylate typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate. This can be achieved through the reaction of 4-methylbenzaldehyde with guanidine in the presence of a base such as sodium ethoxide, followed by cyclization to form the pyrimidinyl ring.
Amination Reaction: The pyrimidinyl intermediate is then subjected to an amination reaction with 3-chloro-4-fluoroaniline under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Formation of the Benzamide Core: The final step involves the coupling of the aminopyrimidinyl intermediate with 3-chloro-4-fluorobenzoyl chloride in the presence of a base like pyridine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxylate shares structural similarities with other benzamide derivatives and pyrimidinyl compounds.
Uniqueness
- The unique combination of chloro, fluoro, and pyrimidinyl groups in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
List of Similar Compounds
- This compound
- This compound analogs with different substituents on the phenyl or pyrimidinyl rings.
Properties
IUPAC Name |
methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O3/c1-36-27(35)21-11-12-22-24(19-21)30-28(33(26(22)34)14-13-20-7-3-2-4-8-20)32-17-15-31(16-18-32)25-10-6-5-9-23(25)29/h2-12,19H,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGDJOXISMBYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4F)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.